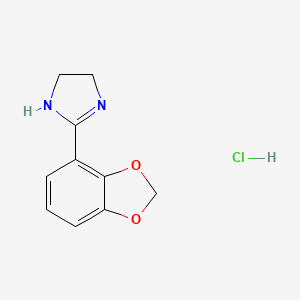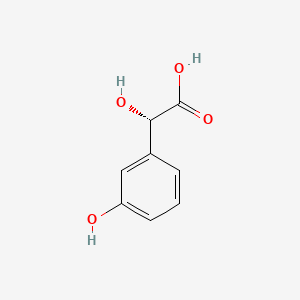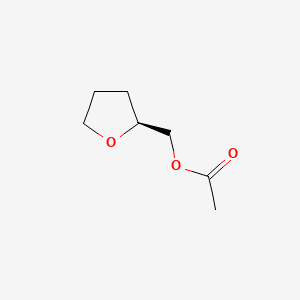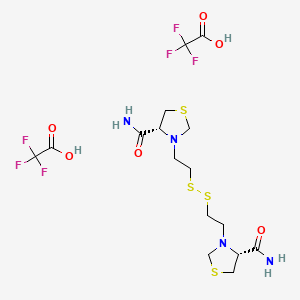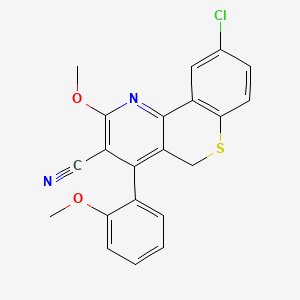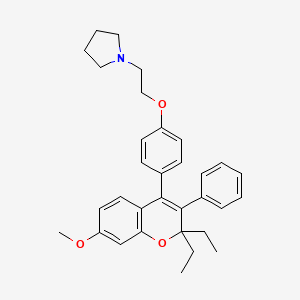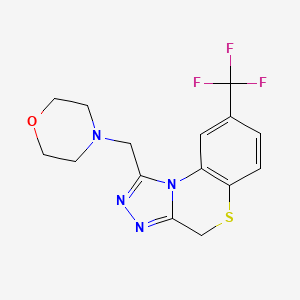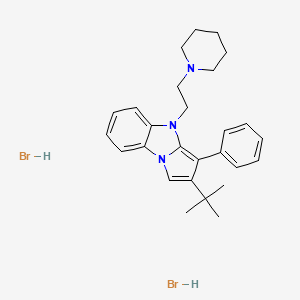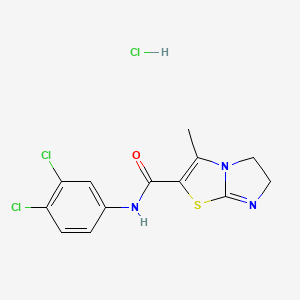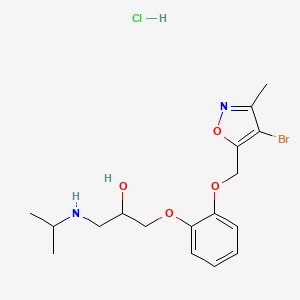
N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2,6-Dichlorobenzoyl Chloride: This is achieved by reacting 2,6-dichlorobenzoic acid with thionyl chloride under reflux conditions.
Esterification: The resulting 2,6-dichlorobenzoyl chloride is then reacted with an appropriate alcohol to form the ester intermediate.
Amidation: The ester intermediate is then reacted with N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The presence of dichlorobenzoyl and trifluoromethyl groups enhances its binding affinity and specificity, leading to significant biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,6-Dichlorobenzoyl)-4-[1,6-dimethyl-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl]-L-phenylalanine
- N-(2,6-Dichlorobenzoyl)-N′,N″-bis(pyrrolidinyl)-phosphoric triamide
Uniqueness
N-((2,6-Dichlorobenzoyl)oxy)-N-ethyl-alpha-methyl-3-(trifluoromethyl)benzeneethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
94593-36-9 |
|---|---|
Formule moléculaire |
C19H18Cl2F3NO2 |
Poids moléculaire |
420.2 g/mol |
Nom IUPAC |
[ethyl-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino] 2,6-dichlorobenzoate |
InChI |
InChI=1S/C19H18Cl2F3NO2/c1-3-25(27-18(26)17-15(20)8-5-9-16(17)21)12(2)10-13-6-4-7-14(11-13)19(22,23)24/h4-9,11-12H,3,10H2,1-2H3 |
Clé InChI |
FTMMVAFLHWCYHF-UHFFFAOYSA-N |
SMILES canonique |
CCN(C(C)CC1=CC(=CC=C1)C(F)(F)F)OC(=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


